molecular formula C16H18N2O B8655760 1-[6-(Piperazin-1-yl)naphthalen-2-yl]ethan-1-one CAS No. 211109-12-5

1-[6-(Piperazin-1-yl)naphthalen-2-yl]ethan-1-one

Cat. No. B8655760
CAS No.: 211109-12-5
M. Wt: 254.33 g/mol
InChI Key: IYUQEEHGIFTBED-UHFFFAOYSA-N
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Patent
US06660530B2

Procedure details

Anhydrous piperazine (7 g, 81.3 mmol; dried in a vacuum desiccator over KOH-drierite mixture for 3 days) was dissolved in a mixture of dry, freshly distilled toluene and hexamethyl phosphoric amide (HMPA), 25 mL each. To the solution was added 556 mg (80.1 mmol) of lithium rod, cut in small pieces under argon atmosphere, and the mixture was stirred under argon for 24 hours, during which time all lithium has dissolved. Vacuum-dried 1-(6-methoxy-2-naphthyl)-1-ethanone (prepared as described in Arsenijevic et al., Org. Synth. Coll. 1988 6:34-36, the disclosure of which is incorporated herein by reference) (3.5 g, 17.5 mmol) was added, and stirring was continued for additional 65 hours. After quenching with 300 mL of water, extraction with dichloromethane (3×300 mL), drying with anhydrous magnesium sulfate, and evaporation, a mixture of white and yellow solids was obtained. Extraction with 300 mL of hot methanol gave raw product, 1-(6-piperazino-2-naphthyl)-1-ethanone, which was purified by column chromatography (70-230 mesh silica, 25×120 mm, 5% methanol in dichloromethane). The yield was 1.54 g (35%). After recrystallization from ethyl acetate, the sample melted at 170.5-172° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
556 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Li].CO[C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C:20](=[O:22])[CH3:21])[CH:14]=[CH:13]2>>[N:1]1([C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[CH:16]=[C:15]([C:20](=[O:22])[CH3:21])[CH:14]=[CH:13]3)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |^1:6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
556 mg
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum desiccator over KOH-drierite mixture for 3 days)
Duration
3 d
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a mixture
CUSTOM
Type
CUSTOM
Details
of dry
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After quenching with 300 mL of water, extraction with dichloromethane (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous magnesium sulfate, and evaporation
ADDITION
Type
ADDITION
Details
a mixture of white and yellow solids
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
Extraction with 300 mL of hot methanol

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
N1(CCNCC1)C=1C=C2C=CC(=CC2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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